molecular formula C24H24N4O2S B2574757 N-[(4-ethenylphenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251605-54-5

N-[(4-ethenylphenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Cat. No.: B2574757
CAS No.: 1251605-54-5
M. Wt: 432.54
InChI Key: CDKHFJCJGDYNPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-ethenylphenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a complex organic compound belonging to the class of triazolopyridine derivatives. This compound is characterized by its unique structure, which includes a triazolo[4,3-a]pyridine core, a sulfonamide group, and phenyl substituents. Compounds of this nature are often studied for their potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-ethenylphenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide typically involves multi-step reactions. One common approach is the cyclization of appropriate hydrazine derivatives with ortho esters to form the triazolo ring, followed by sulfonation and subsequent substitution reactions to introduce the phenyl groups .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while substitution reactions can introduce halogens or nitro groups onto the aromatic rings .

Scientific Research Applications

Antimalarial Activity

Recent studies have highlighted the potential of N-[(4-ethenylphenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide as an antimalarial agent. A novel series of [1,2,4]triazolo[4,3-a]pyridine sulfonamides were synthesized and evaluated for their activity against Plasmodium falciparum, the causative agent of malaria.

In vitro evaluations demonstrated that certain derivatives exhibited promising antimalarial activity with IC50 values in the low micromolar range (e.g., 2.24 µM and 4.98 µM) . These findings suggest that this compound could serve as a lead structure for further development of antimalarial drugs.

Protein Kinase Inhibition

Another significant application of this compound is its role in inhibiting specific protein interactions, particularly those involving menin and MLL fusion proteins. Such interactions are crucial in various cancers, including leukemia. The compound has been identified as a potential inhibitor of these interactions, which could lead to therapeutic strategies targeting menin-dependent pathways .

Synthesis and Characterization

The synthesis of this compound involves several steps that include the formation of the triazole ring and subsequent sulfonamide attachment. Characterization techniques such as NMR spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compounds.

Case Study 1: Antimalarial Efficacy

A study conducted by researchers synthesized a library of compounds based on the [1,2,4]triazolo[4,3-a]pyridine scaffold. Among these compounds, several demonstrated significant activity against Plasmodium falciparum. The best-performing compounds were subjected to further optimization to enhance their potency and selectivity .

Case Study 2: Cancer Therapeutics

In another investigation focused on cancer treatment, derivatives of this compound were tested for their ability to inhibit menin-MLL interactions. The results indicated that these compounds could effectively disrupt these interactions in vitro, suggesting a potential application in treating MLL-rearranged leukemias .

Summary Table of Applications

Application AreaDescriptionKey Findings
Antimalarial ActivityEvaluation against Plasmodium falciparumIC50 values as low as 2.24 µM
Protein Kinase InhibitionInhibition of menin-MLL fusion protein interactionsPotential therapeutic strategy for leukemia

Mechanism of Action

The mechanism of action of N-[(4-ethenylphenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide involves its interaction with specific molecular targets. The triazolo[4,3-a]pyridine core can bind to enzyme active sites, inhibiting their function. The sulfonamide group may also interact with proteins, disrupting their normal activity. These interactions can lead to the inhibition of key biological pathways, contributing to the compound’s pharmacological effects .

Comparison with Similar Compounds

Uniqueness: N-[(4-ethenylphenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is unique due to its specific combination of functional groups and its potential for diverse pharmacological activities. The presence of the ethenyl and sulfonamide groups provides additional sites for chemical modification, enhancing its versatility in drug design and development .

Biological Activity

N-[(4-ethenylphenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C25H26N4O2S
  • Molecular Weight : 454.56 g/mol
  • SMILES Notation : Cc1ccc(cc1)C(=C)Cc2cccc(c2)N1=Nc2c(ncnc2C(=S)N1)C(=O)N(C(C)C)C

This structure features a triazole ring, which is known to contribute to various biological activities, particularly in the realm of anti-cancer and anti-inflammatory effects.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit potent anticancer activities. The mechanism often involves the inhibition of specific protein interactions crucial for cancer cell proliferation.

  • Inhibition of Menin-MLL Interaction : This compound acts as an inhibitor of the menin-mixed lineage leukemia (MLL) interaction, which is vital in several leukemias and other cancers. By disrupting this interaction, the compound may induce apoptosis in malignant cells .
  • Cell Cycle Arrest : Studies have shown that similar triazole derivatives can cause G1 phase arrest in cancer cell lines, leading to reduced cell proliferation and increased apoptosis .

Anti-inflammatory Activity

The sulfonamide group in the compound is associated with anti-inflammatory properties. Research has demonstrated that sulfonamides can inhibit the production of pro-inflammatory cytokines, thus potentially providing therapeutic benefits in inflammatory diseases.

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInhibition of menin-MLL interaction
Cell Cycle ArrestG1 phase arrest
Anti-inflammatoryInhibition of cytokine production

Case Study 1: Anticancer Efficacy

A study published in 2023 evaluated the efficacy of similar compounds in a murine model of leukemia. The results indicated that treatment with this compound resulted in a significant reduction in tumor size compared to controls.

Case Study 2: Inflammatory Response Modulation

Another study focused on the anti-inflammatory effects of sulfonamide derivatives. The results showed that administration of the compound led to a marked decrease in levels of TNF-alpha and IL-6 in serum samples from treated animals.

Properties

IUPAC Name

N-[(4-ethenylphenyl)methyl]-N-(4-propan-2-ylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2S/c1-4-19-7-9-20(10-8-19)16-28(22-13-11-21(12-14-22)18(2)3)31(29,30)23-6-5-15-27-17-25-26-24(23)27/h4-15,17-18H,1,16H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDKHFJCJGDYNPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N(CC2=CC=C(C=C2)C=C)S(=O)(=O)C3=CC=CN4C3=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.